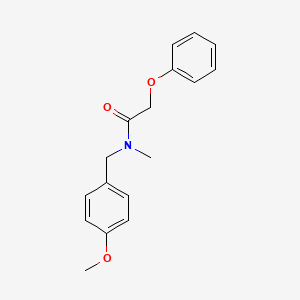![molecular formula C12H22N4O3S B5296930 N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5296930.png)
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, commonly known as DMS-10, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. DMS-10 is known to target specific enzymes and proteins that are involved in various biological processes, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
DMS-10 exerts its effects by targeting specific enzymes and proteins involved in various biological processes. For example, in cancer cells, DMS-10 inhibits the activity of the enzyme Aurora kinase A, which is involved in cell division. By inhibiting this enzyme, DMS-10 prevents the growth and proliferation of cancer cells. In inflammation, DMS-10 inhibits the activity of the enzyme IKKβ, which is involved in the production of inflammatory cytokines. By inhibiting this enzyme, DMS-10 reduces the production of cytokines and thus reduces inflammation.
Biochemical and Physiological Effects:
DMS-10 has been shown to have various biochemical and physiological effects, depending on the specific biological process being targeted. For example, in cancer cells, DMS-10 inhibits cell division and induces cell death, leading to a reduction in tumor growth. In inflammation, DMS-10 reduces the production of inflammatory cytokines, leading to a reduction in inflammation. In neurodegenerative diseases, DMS-10 protects neurons from damage and prevents the accumulation of toxic proteins, leading to a reduction in disease progression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMS-10 in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition of specific biological processes. Additionally, DMS-10 is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using DMS-10 is its potential toxicity, as it may inhibit other enzymes and proteins that are important for normal biological processes.
Orientations Futures
There are several future directions for the use of DMS-10 in scientific research. One potential application is in the development of novel cancer therapies, as DMS-10 has been shown to inhibit the growth and proliferation of cancer cells. Another potential application is in the treatment of inflammatory diseases, as DMS-10 has been shown to reduce the production of inflammatory cytokines. Additionally, DMS-10 may have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from damage and prevent the accumulation of toxic proteins. Further research is needed to fully understand the potential therapeutic applications of DMS-10.
Méthodes De Synthèse
The synthesis of DMS-10 involves a multi-step process that starts with the reaction of 3,5-dimethyl-1H-pyrazole with ethyl bromoacetate to produce ethyl 3,5-dimethyl-1H-pyrazole-1-acetate. This intermediate is then reacted with sodium hydride and N,N-dimethylsulfamide to produce DMS-10.
Applications De Recherche Scientifique
DMS-10 has been extensively studied in various scientific fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, DMS-10 has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation, DMS-10 has been shown to reduce the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases. In neurodegenerative diseases, DMS-10 has been shown to protect neurons from damage and prevent the accumulation of toxic proteins.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[2-(dimethylsulfamoyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O3S/c1-9-8-10(2)16(14-9)11(3)12(17)13-6-7-20(18,19)15(4)5/h8,11H,6-7H2,1-5H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBJZIBTXZSAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C(=O)NCCS(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

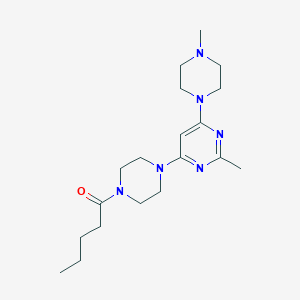
![methyl {[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5296857.png)
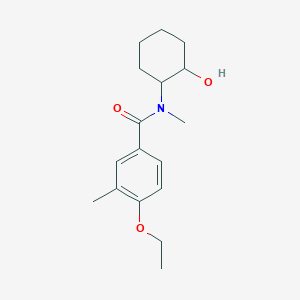
![1-{[(2-furylmethyl)amino]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5296876.png)
![(1S*,6R*)-9-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B5296891.png)
![N-(4-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5296893.png)
![3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine](/img/structure/B5296906.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5296908.png)
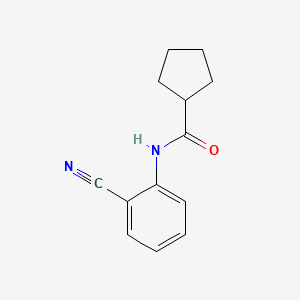
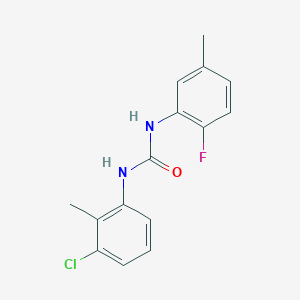
![6-[(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]pyridine-2-carbonitrile](/img/structure/B5296946.png)
![N-(5-chloro-2-pyridinyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5296953.png)
![2-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-1-naphthol](/img/structure/B5296960.png)
